Ethyl 3-amino-6-cyclopropylpicolinate
Description
Contextualization within Pyridine (B92270) Chemistry Research
The pyridine ring is a fundamental heterocyclic scaffold that is ubiquitous in medicinal chemistry, agrochemicals, and materials science. rsc.orgnih.gov As an isostere of benzene, the pyridine nucleus offers a six-membered aromatic system but with a nitrogen atom that imparts distinct properties, including increased polarity, hydrogen bonding capability, and a site for protonation. ajrconline.org These features often improve the pharmacokinetic profile of drug candidates, enhancing parameters like solubility and bioavailability. ajrconline.org
Pyridine derivatives are integral to numerous FDA-approved drugs and are considered "privileged scaffolds" due to their ability to interact with a wide range of biological targets. rsc.org Research in this area is vibrant, with continuous efforts to develop novel synthetic methodologies that allow for precise functionalization of the pyridine ring. nih.govresearchgate.net Compounds like picolinates (pyridine-2-carboxylates) are particularly valuable as they serve as versatile building blocks for constructing more complex molecular architectures through reactions involving the ester and other ring substituents. nih.gov The development of new pyridine derivatives remains a highly active field of research, driven by the demand for more effective and sustainable chemical processes. rsc.org
Significance of Amino and Cyclopropyl (B3062369) Substituents in Picolinate (B1231196) Scaffolds
The specific substituents on the Ethyl 3-amino-6-cyclopropylpicolinate scaffold are chosen to impart valuable chemical and physical properties.
The cyclopropyl group is a highly sought-after motif in medicinal chemistry. Its rigid, three-membered ring structure can lock the conformation of a molecule, potentially leading to a more favorable and entropically advantageous binding to a biological target. The unique electronic nature of the cyclopropyl ring, which possesses partial double-bond character, allows it to act as a bioisosteric replacement for other groups, such as alkenes. nih.gov Furthermore, this moiety is often introduced to increase metabolic stability by blocking sites susceptible to oxidative metabolism, a critical step in improving a drug candidate's half-life. nih.gov
The amino group (-NH2) at the 3-position significantly influences the electronic properties of the pyridine ring and serves as a crucial synthetic handle. As an electron-donating group, it can modulate the reactivity of the scaffold in further chemical transformations. More importantly, the primary amine provides a nucleophilic site for the construction of larger molecules, allowing for the attachment of diverse side chains through amide bond formation, alkylation, or participation in cross-coupling reactions. nih.gov The presence of an amino group is a key feature in many biologically active heterocycles, enabling key interactions with enzyme active sites or receptors.
Research Gaps and Future Directions for Pyridine-based Compounds
Despite the extensive history and application of pyridine chemistry, significant research gaps and opportunities for future exploration remain. A primary challenge is the development of highly selective and efficient synthetic routes. The synthesis of polysubstituted pyridines with precise control over regiochemistry can be complex, and there is a continuing need for novel catalytic methods, such as palladium-catalyzed cross-coupling reactions, to construct these scaffolds from simpler starting materials. nih.govfrontierspecialtychemicals.commdpi.com
A major future direction lies in the exploration of novel chemical space through bioisosteric replacement . This strategy involves substituting one atom or group for another with similar physical or chemical properties to optimize a molecule's characteristics. wikipedia.orgnih.gov For a scaffold like this compound, future research could involve replacing the cyclopropyl group with other strained rings or different bioisosteres to fine-tune properties like lipophilicity and metabolic stability. Similarly, the picolinate ester could be swapped for other functionalities like tetrazoles or other carboxylic acid bioisosteres to alter acidity and binding interactions. cambridgemedchemconsulting.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-amino-6-cyclopropylpyridine-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-2-15-11(14)10-8(12)5-6-9(13-10)7-3-4-7/h5-7H,2-4,12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGOGRSEMGUCDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=N1)C2CC2)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90736801 | |
| Record name | Ethyl 3-amino-6-cyclopropylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
908833-43-2 | |
| Record name | Ethyl 3-amino-6-cyclopropylpyridine-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90736801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Ethyl 3 Amino 6 Cyclopropylpicolinate
Strategies for Picolinate (B1231196) Core Construction with Cyclopropyl (B3062369) and Amino Functionalities
The formation of the central picolinate ring with the desired substitution pattern can be approached in two primary ways: constructing the ring from acyclic precursors with the functionalities already incorporated or modifying a pre-existing pyridine (B92270) ring.
Multi-component Reaction Approaches to Picolinate Synthesis
Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that incorporates portions of all starting materials. nih.govmdpi.combeilstein-journals.org These reactions are advantageous for creating complex molecules like the target compound due to their high atom economy and procedural simplicity. beilstein-journals.org
The Hantzsch pyridine synthesis is a classic and versatile MCR for producing substituted dihydropyridines, which can be subsequently oxidized to the corresponding pyridine derivatives. alfa-chemistry.comwikipedia.org The traditional Hantzsch reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.org To adapt this synthesis for Ethyl 3-amino-6-cyclopropylpicolinate, cyclopropanecarboxaldehyde would be used as the aldehyde component. This would install the cyclopropyl group at the C4 position of the resulting dihydropyridine, which becomes the C6 position of the picolinate after oxidation and further transformations. The amino group can be introduced by using a nitrogen source that ultimately yields the desired amine functionality. The reaction proceeds through a series of steps including Knoevenagel condensation, enamine formation, and a Michael addition, followed by cyclization and dehydration. alfa-chemistry.com
Interactive Table: Key Components in a Modified Hantzsch Synthesis for the Picolinate Core
| Component Role | Example Reactant | Functionality Introduced |
| Aldehyde | Cyclopropanecarboxaldehyde | Cyclopropyl group at C6 |
| β-Ketoester (x2) | Ethyl acetoacetate | Forms the pyridine backbone and ester groups |
| Nitrogen Source | Ammonium acetate | Provides the nitrogen atom for the pyridine ring |
Regioselective Functionalization of Pyridine Rings
An alternative to building the ring from scratch is the direct functionalization of a pre-formed pyridine scaffold. This approach relies on C-H activation strategies, which are powerful tools for creating C-C or C-N bonds at specific positions. mdpi.com However, the electronic deficiency of the pyridine ring makes direct C-H functionalization challenging, particularly at the C3 and C5 positions.
Introducing the cyclopropyl group at the C6 position and the amino group at the C3 position requires highly selective methods. Transition-metal catalysis is often employed to direct these transformations. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce the cyclopropyl group.
The regioselective amination of the C3 position is particularly difficult. Recent advances have utilized novel strategies to overcome this challenge. One promising method involves the use of Zincke imine intermediates. nih.govresearchgate.net In this approach, the pyridine ring is temporarily opened by reacting with an amine, forming a reactive azatriene intermediate. This intermediate can then undergo selective functionalization before the ring is closed, yielding the C3-aminated pyridine. nih.gov Photochemical methods have also been developed that enable the C3-amination of pyridines under mild conditions, proceeding through radical intermediates. nih.govresearchgate.net
Interactive Table: Comparison of Regioselective Functionalization Strategies
| Position | Functional Group | Method | Key Features |
| C6 | Cyclopropyl | Palladium-Catalyzed C-H Activation | Direct introduction onto the pyridine ring. |
| C3 | Amino | Zincke Imine Intermediate | Dearomatization-rearomatization sequence allows for selective C3 functionalization. nih.govresearchgate.net |
| C3 | Amino | Photochemical Amination | Proceeds via radical mechanism under mild, light-induced conditions. researchgate.net |
Precursor Design and Synthesis for Target Compound Generation
The synthesis of this compound often proceeds through the preparation of key intermediates that already contain one or more of the required functional groups. This stepwise approach allows for greater control over the final structure.
Preparation of Cyclopropyl-Substituted Pyridine Intermediates
Creating a pyridine ring that already bears a cyclopropyl group is a key strategic step. One effective method for generating cyclopropyl groups is the Kulinkovich reaction. acsgcipr.orgwikipedia.orgorganic-chemistry.org This reaction transforms esters into cyclopropanols using a titanium-based reagent generated from a Grignard reagent. organic-chemistry.org The resulting cyclopropanol can then be converted into a cyclopropyl group attached to a precursor that is later used to build the pyridine ring.
Another strategy involves using pre-made cyclopropane-containing building blocks in cycloaddition reactions to form the heterocyclic core. whiterose.ac.ukresearchgate.netnih.gov These building blocks can be designed to react in a controlled manner to yield the desired substituted pyridine structure.
Introduction of the Amino Group via Selective Amination Reactions
Introducing an amino group onto the pyridine ring, especially at the C3 position, requires careful selection of the amination method. Direct amination of pyridines is often unselective. A common strategy involves the introduction of a nitro group, which can then be reduced to an amine. For instance, 2-aminopyridine can be nitrated to form 2-amino-5-nitropyridine, which can then undergo further reactions to install the other substituents before the nitro group is reduced. google.com
More advanced techniques offer greater regioselectivity. Nickel-catalyzed hydroamination of alkenes with agents like anthranils can produce chiral amines, showcasing the potential of modern catalysis in C-N bond formation. acs.org For direct amination of the pyridine C-H bond, methods that proceed through rearrangement of acyl O-hydroxylamines have been developed, offering ortho-selectivity for carboxylic acids without the need for precious metals. rsc.org
Mechanistic Investigations of Key Synthetic Transformations
The efficiency and selectivity of the synthetic routes to this compound are critically dependent on the underlying reaction mechanisms. Mechanistic investigations provide a deeper understanding of the factors that control reactivity and selectivity, enabling the optimization of reaction conditions.
Elucidation of Reaction Pathways and Transition States
Palladium-Catalyzed Amination Pathway:
A likely approach to introduce the amino group at the 3-position is through a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. wikipedia.org This would involve the reaction of a precursor, Ethyl 3-halo-6-cyclopropylpicolinate (where halo = Cl, Br, or I), with an ammonia equivalent. The catalytic cycle for this transformation is generally understood to proceed through a series of well-defined steps. libretexts.org
The reaction is initiated by the oxidative addition of the aryl halide to a low-valent palladium(0) complex, forming a palladium(II) species. Subsequent coordination of the amine to the palladium center, followed by deprotonation with a base, generates a palladium(II) amido complex. The crucial C-N bond-forming step occurs via reductive elimination from this complex, yielding the desired this compound and regenerating the palladium(0) catalyst. wikipedia.org
The transition state for the reductive elimination step is of particular interest as it determines the efficiency of the final bond formation. Computational studies on similar systems suggest a concerted process where the C-N bond is formed as the Pd-C and Pd-N bonds are broken. The geometry and energy of this transition state are influenced by the steric and electronic properties of the ligands on the palladium, the nature of the halogen, and the substituents on the pyridine ring.
Hofmann and Curtius Rearrangement Pathways:
Alternatively, the 3-amino group can be installed via the rearrangement of a carboxylic acid derivative. For instance, a Hofmann rearrangement would involve the treatment of 6-cyclopropylpicolinamide at the 3-position with a halogenating agent (e.g., bromine) and a strong base. masterorganicchemistry.com The mechanism proceeds through the formation of an N-haloamide, which is then deprotonated to give an N-haloamide anion. The key step is the rearrangement of this intermediate, where the cyclopropylpicolinyl group migrates from the carbonyl carbon to the nitrogen with the concurrent loss of the halide ion, forming an isocyanate. youtube.com Subsequent hydrolysis of the isocyanate yields the 3-amino product. youtube.com
The transition state for the rearrangement is believed to be a concerted process, avoiding the formation of a high-energy nitrene intermediate. masterorganicchemistry.com The migration of the aryl group occurs with retention of its configuration.
Similarly, the Curtius rearrangement of a 3-azidocarbonyl-6-cyclopropylpicolinate precursor would also proceed through an isocyanate intermediate to furnish the desired amine. wikipedia.org The thermal or photochemical decomposition of the acyl azide leads to the concerted migration of the picolinyl group and the loss of nitrogen gas. nih.govnih.gov Theoretical studies on the Curtius rearrangement of various acyl azides support a concerted mechanism with a single transition state. nih.govnih.gov
Kinetic Studies of Synthetic Steps
Kinetic studies are instrumental in understanding the rate-determining step of a reaction and optimizing reaction parameters. While specific kinetic data for the synthesis of this compound is not available, we can infer the expected kinetic behavior from studies on analogous systems.
Kinetics of Palladium-Catalyzed Amination:
For the Buchwald-Hartwig amination, the reaction rate is typically dependent on the concentrations of the aryl halide, the palladium catalyst, and in some cases, the amine and the base. acs.org Mechanistic studies have shown that the rate-determining step can vary depending on the specific substrates and reaction conditions. nih.gov In many cases, the oxidative addition of the aryl halide to the palladium(0) complex is the rate-limiting step. However, the reductive elimination step can also be rate-determining, particularly with electron-rich aryl halides or sterically hindered amines.
A hypothetical kinetic study for the palladium-catalyzed amination of Ethyl 3-bromo-6-cyclopropylpicolinate could yield data as presented in the interactive table below. The data illustrates a first-order dependence on the aryl bromide and the palladium catalyst, which is a common observation in such reactions.
| Experiment | [Aryl Bromide] (M) | [Amine] (M) | [Pd Catalyst] (mol%) | Initial Rate (M/s) |
|---|---|---|---|---|
| 1 | 0.1 | 0.2 | 1 | 1.5 x 10-5 |
| 2 | 0.2 | 0.2 | 1 | 3.0 x 10-5 |
| 3 | 0.1 | 0.4 | 1 | 1.5 x 10-5 |
| 4 | 0.1 | 0.2 | 2 | 3.0 x 10-5 |
Kinetics of Rearrangement Reactions:
The Hofmann and Curtius rearrangements are typically unimolecular processes, and their rates are primarily dependent on the concentration of the amide or acyl azide, respectively, and the temperature. The rate of the Curtius rearrangement, for example, can be followed by monitoring the evolution of nitrogen gas. nih.gov Kinetic studies of the Curtius rearrangement of various acyl azides have provided valuable data on activation energies and entropies, supporting the proposed concerted mechanism. nih.govnih.gov For the Hofmann rearrangement, the rate can be influenced by the concentration of the base used for the deprotonation steps. organic-chemistry.org
Exploration of Chemical Reactivity and Derivatization Strategies
Reactions Involving the Amino Group at the 3-position
The primary amino group at the 3-position of the pyridine (B92270) ring is a versatile handle for chemical modification. Its nucleophilic character allows for a range of reactions, including acylation, sulfonylation, diazotization, and condensation with carbonyl compounds.
Acylation and Sulfonylation Reactions
The amino group of 3-aminopyridine (B143674) derivatives readily undergoes acylation with acyl halides or anhydrides to form the corresponding amides. youtube.comgoogle.com This reaction is a standard method for introducing a variety of acyl groups onto the pyridine ring. The use of acyl chlorides is common due to their high reactivity, which allows for the acylation of even less reactive amines. youtube.com The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen halide byproduct. reddit.com In some cases, for less basic amines, the reaction can be performed under acidic conditions. youtube.com
Similarly, sulfonylation of the amino group can be achieved by reacting it with sulfonyl chlorides to yield sulfonamides. nih.govresearchgate.net The reaction conditions for sulfonylation are comparable to those for acylation, often employing a base in an inert solvent. nih.gov For instance, the reaction of an aminopyridine with a pyridine sulfonyl chloride can be carried out in pyridine at elevated temperatures. nih.gov It is important to control the stoichiometry of the reagents, as double sulfonylation can occur under certain basic conditions due to the increased acidity of the initially formed sulfonamide's N-H bond. nih.gov
| Reactant Type | Reagent | Product Type |
| 3-Aminopyridine Derivative | Acyl Halide (e.g., Acetyl chloride) | N-(pyridinyl)acetamide |
| 3-Aminopyridine Derivative | Sulfonyl Chloride (e.g., Benzenesulfonyl chloride) | N-(pyridinyl)benzenesulfonamide |
Diazotization and Subsequent Transformations
The 3-amino group of pyridine derivatives can be converted to a diazonium salt through a process called diazotization. researchgate.netgoogle.com This reaction is typically performed by treating the aminopyridine with a source of nitrous acid, such as sodium nitrite, in the presence of a strong acid like hydrochloric acid at low temperatures. google.com Pyridine-3-diazonium salts are known to be relatively unstable intermediates. researchgate.net
Once formed, the diazonium group can be replaced by a variety of other functional groups through subsequent transformations. For example, in the presence of a sulfur dioxide source and a copper catalyst, the diazonium salt can be converted to a sulfonyl chloride. researchgate.net This provides a synthetic route to pyridine-3-sulfonyl chlorides, which are valuable intermediates. researchgate.netgoogle.com
| Starting Material | Reagents | Intermediate | Subsequent Reagent | Final Product |
| 3-Aminopyridine | NaNO₂, HCl | Pyridine-3-diazonium chloride | SO₂, CuCl | Pyridine-3-sulfonyl chloride |
Condensation Reactions with Carbonyl Compounds
The primary amino group of 3-aminopyridine derivatives can undergo condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. youtube.comlibretexts.org This reaction involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule. libretexts.org The reaction is typically catalyzed by an acid and the pH needs to be carefully controlled for optimal results. libretexts.org The formation of imines is a reversible process. libretexts.org
These condensation reactions are not limited to simple aldehydes and ketones. A variety of carbonyl-containing compounds can be used, leading to a wide range of imine derivatives. acs.org
| Reactant 1 | Reactant 2 | Product Type |
| 3-Aminopyridine Derivative | Aldehyde (e.g., Benzaldehyde) | N-(phenylmethylidene)pyridin-3-amine |
| 3-Aminopyridine Derivative | Ketone (e.g., Acetone) | N-(propan-2-ylidene)pyridin-3-amine |
Reactions of the Ester Moiety (Picolinate)
The ethyl ester group of ethyl 3-amino-6-cyclopropylpicolinate offers another site for chemical modification through reactions such as transesterification and hydrolysis.
Transesterification Processes
Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. masterorganicchemistry.com For this compound, the ethyl group can be replaced by other alkyl groups by reacting the ester with a different alcohol in the presence of an acid or base catalyst. masterorganicchemistry.comorganic-chemistry.org To drive the reaction towards the desired product, the alcohol reactant is often used in excess as the solvent. masterorganicchemistry.com For example, reacting an ethyl ester with methanol (B129727) will yield the corresponding methyl ester. researchgate.net This process can be catalyzed by various agents, including mineral acids, metal alkoxides, and heterogeneous catalysts. masterorganicchemistry.compsu.edu
| Starting Ester | Alcohol | Catalyst | Product Ester |
| Ethyl Picolinate (B1231196) | Methanol | Acid or Base | Methyl Picolinate |
| Ethyl Picolinate | Propanol | Acid or Base | Propyl Picolinate |
Hydrolysis and Carboxylic Acid Derivatization
The ethyl ester of the picolinate can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org Acid-catalyzed hydrolysis is a reversible reaction and is typically carried out by heating the ester with an excess of water in the presence of a strong acid. chemguide.co.uklibretexts.org
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction that yields the salt of the carboxylic acid. chemguide.co.uklibretexts.org The ester is heated with an aqueous solution of a strong base, such as sodium hydroxide (B78521) or potassium hydroxide. chemguide.co.uk The resulting carboxylate salt can then be neutralized with acid to afford the free carboxylic acid. This carboxylic acid can serve as a precursor for the synthesis of other derivatives, such as amides, by reaction with amines in the presence of a coupling agent.
| Starting Material | Conditions | Product |
| Ethyl Picolinate | H₃O⁺, heat | Picolinic Acid |
| Ethyl Picolinate | 1. NaOH, H₂O, heat; 2. H₃O⁺ | Picolinic Acid |
Reduction to Corresponding Alcohols and Amines
The reduction of the ester and amino functionalities of this compound can lead to the formation of the corresponding alcohol and primary amine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically employed for the simultaneous reduction of both esters and amino groups to their corresponding alcohols and amines. byjus.commasterorganicchemistry.com
The reduction of the ethyl ester group at the 2-position would yield a primary alcohol, specifically (3-amino-6-cyclopropylpyridin-2-yl)methanol. The reaction proceeds via nucleophilic acyl substitution, where a hydride ion from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group to form an intermediate aldehyde, which is then further reduced to the primary alcohol. chemistrysteps.com
The amino group at the 3-position is generally stable to many reducing agents. However, under forcing conditions or with specific reagents, it could potentially be further reduced, although this is less common. More typically, the focus of reduction is on the ester functionality.
Table 1: Plausible Reduction Products of this compound
| Starting Material | Reagent | Product(s) | Notes |
|---|
Transformations of the Cyclopropyl (B3062369) Ring at the 6-position
The cyclopropyl group is a three-membered ring that possesses significant ring strain, making it susceptible to ring-opening reactions under various conditions. nih.gov It can also undergo functionalization while retaining its cyclic structure.
Ring-Opening Reactions under Various Conditions
The cyclopropyl ring can be opened under acidic, thermal, or catalytic conditions. acs.orgmasterorganicchemistry.com Acid-catalyzed ring-opening often proceeds via protonation of the cyclopropane (B1198618) ring, followed by nucleophilic attack, which can lead to a variety of products depending on the reaction conditions and the nucleophile employed. nih.govnih.govnih.gov For instance, treatment with a strong acid in the presence of a nucleophile could lead to the formation of a substituted propyl chain at the 6-position of the pyridine ring. The regioselectivity of the ring-opening would be influenced by the electronic effects of the pyridine ring.
Table 2: Potential Ring-Opening Reactions
| Reaction Condition | Potential Outcome |
|---|---|
| Strong Acid (e.g., H₂SO₄) | Ring-opening to form a carbocation, which can be trapped by a nucleophile. |
| Hydrogenolysis (e.g., H₂, Pd/C) | Cleavage of the cyclopropane ring to form a propyl or isopropenyl group. |
Functionalization of the Cyclopropyl Moiety
While susceptible to ring-opening, the cyclopropyl group can also be functionalized. These reactions typically involve the activation of the C-H bonds of the cyclopropyl ring or reactions that proceed via radical intermediates. acs.org For example, certain transition-metal-catalyzed reactions could potentially introduce substituents onto the cyclopropyl ring without cleaving it. researchgate.net However, such functionalizations are often challenging due to the inherent stability of the C-H bonds and the propensity for ring-opening.
Pyridine Ring Reactivity and Substituent Effects
The reactivity of the pyridine ring towards substitution is significantly influenced by the existing amino and cyclopropyl substituents. The nitrogen atom in the pyridine ring is electron-withdrawing, which generally deactivates the ring towards electrophilic aromatic substitution and activates it for nucleophilic aromatic substitution. wikipedia.orgwikipedia.org
Electrophilic Aromatic Substitution Patterns
Electrophilic aromatic substitution (SEAr) on pyridine is generally difficult due to the electron-deficient nature of the ring. wikipedia.orgyoutube.com When it does occur, substitution is typically directed to the 3- and 5-positions. quimicaorganica.org In the case of this compound, the 3-amino group is a strong activating group and an ortho-, para-director. The 6-cyclopropyl group is also considered to be an ortho-, para-directing group due to its ability to stabilize adjacent positive charge. stackexchange.com
Given the positions of the existing substituents, the likely positions for electrophilic attack would be the 4- and 5-positions. The strong activating effect of the amino group would likely dominate, directing incoming electrophiles primarily to the 4-position.
Table 3: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophilic Reagent | Predicted Major Product | Rationale |
|---|---|---|
| HNO₃/H₂SO₄ (Nitration) | Ethyl 3-amino-6-cyclopropyl-4-nitropicolinate | The amino group strongly directs ortho- to its position. |
Nucleophilic Aromatic Substitution on Activated Pyridine Systems
Nucleophilic aromatic substitution (SNAr) on pyridine rings is favored, particularly at the 2- and 4-positions, as the negative charge of the Meisenheimer intermediate can be delocalized onto the electronegative nitrogen atom. wikipedia.orgpressbooks.pub For a substitution to occur, a good leaving group must be present on the ring. The parent compound, this compound, does not have a suitable leaving group for a typical SNAr reaction.
However, if the pyridine ring were to be activated, for instance by N-oxidation or by the introduction of a halide at a susceptible position, nucleophilic substitution could be achieved. A classic example of nucleophilic substitution on an unactivated pyridine is the Chichibabin reaction, which involves the amination of the ring, typically at the 2- or 6-position, using sodium amide. ntu.edu.sgwikipedia.orgthefreedictionary.com In the case of this compound, the 6-position is already substituted. The directing influence of the existing amino group might disfavor a Chichibabin-type reaction.
For a more conventional SNAr reaction, a derivative of the title compound would be required, for example, one with a halogen at the 4- or 5-position. In such a case, a nucleophile could displace the halide.
Metal-Catalyzed Cross-Coupling Reactions at the Pyridine Core
The derivatization of the pyridine core of this compound through metal-catalyzed cross-coupling reactions represents a significant avenue for the synthesis of novel and structurally diverse molecules. However, a comprehensive review of the scientific literature and patent databases reveals a notable absence of specific studies detailing the application of such reactions directly to this compound. While the principles of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira-Hagihara, and Buchwald-Hartwig aminations, are well-established for a wide array of pyridine-containing substrates, specific experimental data, including reaction conditions, catalyst systems, coupling partners, and yields for this compound, are not publicly available.
The reactivity of substituted pyridines in cross-coupling reactions is highly dependent on the nature and position of the substituents on the pyridine ring. The presence of both an amino group at the 3-position and a cyclopropyl group at the 6-position on the picolinate scaffold would be expected to influence the electronic and steric properties of the molecule, thereby affecting its reactivity in catalytic cycles. For instance, the amino group can act as a directing group or a coordinating species to the metal center, potentially influencing the regioselectivity of the reaction.
In the absence of direct research on this compound, a general overview of cross-coupling reactions on related 3-aminopicolinate or 6-substituted pyridine scaffolds can provide theoretical insights into its potential reactivity.
Suzuki-Miyaura Coupling: This reaction is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide or triflate, catalyzed by a palladium complex. For a hypothetical Suzuki-Miyaura coupling involving a halogenated precursor to this compound, one could envision the introduction of various aryl or heteroaryl substituents. The choice of palladium catalyst, ligand, base, and solvent would be critical to achieving a successful transformation.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction, typically co-catalyzed by palladium and copper complexes, could theoretically be employed to introduce alkynyl moieties onto the picolinate core, assuming a suitably halogenated derivative of this compound were available. The reaction conditions are generally mild, but the presence of the amino group might necessitate careful optimization to avoid side reactions. wikipedia.org
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful tool for the formation of carbon-nitrogen bonds. frontierspecialtychemicals.com It allows for the coupling of amines with aryl halides or triflates. If a halogenated version of the title compound were subjected to Buchwald-Hartwig conditions, a variety of secondary or tertiary amines could be introduced at the position of the halogen, further diversifying the molecular structure.
It is important to reiterate that the above descriptions are based on the general principles of well-known cross-coupling reactions and their application to related classes of compounds. The actual reactivity of this compound in such transformations remains a subject for future experimental investigation. The lack of published data prevents the creation of specific data tables and a detailed discussion of research findings for this particular compound.
Structural and Spectroscopic Characterization Techniques
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules by providing detailed information about the chemical environment of individual atoms.
High-Resolution 1D and 2D NMR Studies (e.g., COSY, HSQC, HMBC, NOESY)
One-dimensional (1D) NMR, including ¹H and ¹³C NMR, offers the initial framework for the molecular structure.
¹H NMR: The proton NMR spectrum of Ethyl 3-amino-6-cyclopropylpicolinate would exhibit distinct signals corresponding to the aromatic protons on the pyridine (B92270) ring, the ethyl ester group, the amino group, and the cyclopropyl (B3062369) ring. The aromatic protons would appear as doublets or triplets in the downfield region, with their coupling constants providing information about their relative positions. The ethyl group would show a characteristic quartet and triplet pattern. The protons of the cyclopropyl group would likely present as a complex multiplet in the upfield region. The amino group protons might appear as a broad singlet.
¹³C NMR: The carbon NMR spectrum would complement the ¹H NMR data, showing distinct signals for each unique carbon atom in the molecule. The carbonyl carbon of the ester would be found at the downfield end of the spectrum. The carbons of the pyridine ring would appear in the aromatic region, with their chemical shifts influenced by the amino and cyclopropyl substituents. The ethyl ester and cyclopropyl carbons would have characteristic chemical shifts in the upfield region.
Two-dimensional (2D) NMR techniques are indispensable for assembling the complete molecular structure by revealing correlations between different nuclei.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings within the same spin system. For instance, it would show correlations between the adjacent protons on the pyridine ring and within the ethyl and cyclopropyl groups.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal to its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for connecting the different fragments of the molecule, for example, by showing a correlation between the protons of the ethyl group and the carbonyl carbon, or between the cyclopropyl protons and the adjacent carbon on the pyridine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity, which is valuable for determining the molecule's conformation.
| Hypothetical ¹H NMR Data for this compound | |
| Chemical Shift (ppm) | Multiplicity |
| 7.5 - 7.8 | d |
| 6.8 - 7.1 | d |
| 4.8 - 5.2 | br s |
| 4.3 - 4.5 | q |
| 1.8 - 2.1 | m |
| 1.3 - 1.5 | t |
| 0.8 - 1.2 | m |
| Hypothetical ¹³C NMR Data for this compound | |
| Chemical Shift (ppm) | Carbon Type |
| 165 - 170 | C=O (Ester) |
| 155 - 160 | C-N (Pyridine) |
| 145 - 150 | C-C (Pyridine, Cyclopropyl-substituted) |
| 135 - 140 | C-H (Pyridine) |
| 115 - 120 | C-NH₂ (Pyridine) |
| 110 - 115 | C-H (Pyridine) |
| 60 - 65 | O-CH₂ (Ethyl) |
| 10 - 15 | CH₂-C H₃ (Ethyl) |
| 5 - 10 | CH (Cyclopropyl) |
| 0 - 5 | CH₂ (Cyclopropyl) |
Solid-State NMR Spectroscopy for Polymorphism Analysis
Polymorphism, the ability of a solid material to exist in more than one crystal form, is a critical consideration in materials science. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing these different crystalline forms. By analyzing the chemical shifts and line shapes in the ssNMR spectra, which are sensitive to the local molecular environment and packing, different polymorphs of this compound could be identified and distinguished.
Vibrational Spectroscopy Methodologies (IR and Raman)
Analysis of Characteristic Functional Group Frequencies
The IR and Raman spectra of this compound would display characteristic absorption bands for its functional groups.
N-H stretching: The amino group would exhibit symmetric and asymmetric stretching vibrations in the region of 3300-3500 cm⁻¹.
C-H stretching: Aromatic C-H stretches would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl and cyclopropyl groups would be observed just below 3000 cm⁻¹.
C=O stretching: A strong absorption band for the ester carbonyl group would be expected in the range of 1700-1730 cm⁻¹.
C=C and C=N stretching: Vibrations of the pyridine ring would be found in the 1400-1600 cm⁻¹ region.
C-O stretching: The ester C-O stretch would likely appear in the 1100-1300 cm⁻¹ range.
| Expected Characteristic IR Absorption Bands | |
| Frequency Range (cm⁻¹) | Functional Group |
| 3300 - 3500 | N-H (Amino) |
| 3000 - 3100 | C-H (Aromatic) |
| 2850 - 3000 | C-H (Aliphatic) |
| 1700 - 1730 | C=O (Ester) |
| 1400 - 1600 | C=C, C=N (Pyridine Ring) |
| 1100 - 1300 | C-O (Ester) |
Mass Spectrometry (MS) for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation pattern of its ions. The mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular weight. The fragmentation pattern would be expected to show losses of characteristic neutral fragments, such as the ethoxy group from the ester, or cleavage of the cyclopropyl ring. High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental composition and confirming the molecular formula.
| Plausible Mass Spectrometry Fragmentation | |
| m/z Value | Possible Fragment |
| [M]+ | Molecular Ion |
| [M - OCH₂CH₃]+ | Loss of the ethoxy group |
| [M - C₃H₅]+ | Loss of the cyclopropyl group |
| [Pyridine-C=O]+ | Pyridine-carbonyl fragment |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry is a critical technique for the precise determination of a compound's elemental composition. By measuring the mass-to-charge ratio to a very high degree of accuracy, HRMS can confirm the molecular formula of a substance.
For this compound, with a molecular formula of C₁₁H₁₄N₂O₂, the expected theoretical monoisotopic mass would be calculated. An experimental HRMS analysis would aim to measure this mass, typically with an error of less than 5 parts per million (ppm), which would provide strong evidence for the compound's identity and purity. No such experimental data has been published in peer-reviewed literature or spectroscopic databases.
Table 1: Theoretical Mass Data for this compound
| Molecular Formula | C₁₁H₁₄N₂O₂ |
|---|---|
| Monoisotopic Mass | 206.1055 u |
| Average Mass | 206.246 u |
| Nominal Mass | 206 u |
This table represents theoretical values. Experimental data is not currently available.
Tandem Mass Spectrometry (MS/MS) for Structural Elucidation
Tandem Mass Spectrometry (MS/MS) is a powerful tool for structural elucidation, where a specific ion (the precursor ion) is selected and fragmented to produce a characteristic spectrum of product ions. This fragmentation pattern provides valuable information about the molecule's structure and connectivity.
In a hypothetical MS/MS experiment for this compound, the protonated molecule [M+H]⁺ would likely be the precursor ion. Fragmentation could be expected to occur at the ester linkage, leading to the loss of ethanol or ethene, and potentially fragmentation of the cyclopropyl ring or cleavage of the pyridine ring system. Analysis of these fragments would allow for the confirmation of the compound's structure. However, no published MS/MS fragmentation data for this specific compound is available.
X-ray Crystallography for Absolute Configuration and Crystal Packing
X-ray crystallography provides definitive information about the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and crystal packing.
To perform this analysis, a suitable single crystal of this compound would be required. The diffraction pattern of X-rays passing through the crystal would be used to generate an electron density map, from which the precise atomic positions can be determined. This would confirm the connectivity of the atoms and provide detailed insight into the conformation of the molecule, such as the orientation of the cyclopropyl and ethyl groups relative to the pyridine ring. There are no reports of the single-crystal structure of this compound in crystallographic databases.
Powder X-ray Diffraction (PXRD) is used to identify crystalline phases and can be used for quality control of bulk crystalline material. The resulting diffractogram, a plot of X-ray intensity versus diffraction angle (2θ), is a fingerprint for a specific crystalline solid. While this technique would be useful for characterizing the solid form of this compound, no PXRD data has been made publicly available.
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule.
Density Functional Theory (DFT) is a workhorse of modern computational chemistry, balancing accuracy with computational cost. A DFT study on Ethyl 3-amino-6-cyclopropylpicolinate would typically involve geometry optimization to find the lowest energy structure. Following this, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—would be performed. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability. nih.gov
Furthermore, Fukui functions could be calculated to predict which atoms within the molecule are most susceptible to nucleophilic, electrophilic, or radical attack, offering a detailed map of its reactivity.
Ab initio methods are based on first principles without the use of empirical parameters, offering a higher level of theoretical accuracy, albeit at a greater computational expense. These methods would be employed to obtain highly accurate single-point energies for the optimized geometry of this compound, serving as a benchmark for other computational methods.
Molecular Dynamics Simulations for Conformational Analysis
This compound possesses several rotatable bonds, particularly in its ethyl ester and cyclopropyl (B3062369) groups. Molecular dynamics (MD) simulations could be used to explore the conformational landscape of the molecule over time. By simulating the motion of atoms, MD can identify the most stable conformers and the energy barriers between them, which is critical for understanding how the molecule's shape influences its interactions.
Quantitative Structure-Activity Relationship (QSAR) Modeling
If a set of analogous compounds with measured non-biological activity were available, Quantitative Structure-Activity Relationship (QSAR) models could be developed. These models correlate variations in molecular structure with changes in chemical activity. For this compound, QSAR could be used to predict properties like its chromatographic retention time or other physicochemical characteristics based on calculated molecular descriptors.
Reaction Mechanism Studies through Computational Methods
Computational methods are instrumental in mapping out the pathways of chemical reactions.
Should this compound be involved in a chemical reaction, for instance, its synthesis or degradation, computational methods could be used to locate the transition state structure for each step. An Intrinsic Reaction Coordinate (IRC) calculation would then be performed to confirm that the identified transition state correctly connects the reactants and products, providing a complete picture of the reaction's energy profile and mechanism.
Advanced Materials Science Applications and Catalytic Research
Role as a Ligand in Coordination Chemistry
Picolinic acid and its derivatives are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a wide range of metal ions. The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate group can act as coordination sites, allowing for diverse structural motifs.
While no metal complexes of Ethyl 3-amino-6-cyclopropylpicolinate have been reported, research on the closely related 6-aminopicolinate (6apic) ligand demonstrates the potential of this chemical family. For instance, a series of Cadmium(II) coordination polymers have been synthesized using 6-aminopicolinate and various bipyridyl co-linkers. acs.org These compounds are typically formed through self-assembly processes in solution, where the metal salt and the ligands are combined under controlled temperature and solvent conditions. The resulting structures can range from one-dimensional chains to three-dimensional frameworks, depending on the coordination preferences of the metal ion and the geometry of the organic ligands. acs.orgfluorochem.co.uk
Similarly, robust and luminescent europium(III) coordination polymers have been prepared using picolinate-based segmented ligands. acs.org These syntheses highlight the versatility of the picolinate (B1231196) structure in the design of functional metal-organic materials.
The characterization of aminopicolinate-based metal complexes would typically involve a suite of analytical techniques. Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure, including bond lengths, bond angles, and the coordination environment of the metal center.
For the Cd(II) coordination polymers with 6-aminopicolinate, X-ray diffraction revealed the formation of octahedral [Cd(6apic)₂] building blocks which are then linked by bipyridine-type spacers to form extended networks. acs.orgfluorochem.co.uk Spectroscopic methods such as FT-IR (Fourier-Transform Infrared) spectroscopy would be used to confirm the coordination of the ligand to the metal ion, typically by observing shifts in the vibrational frequencies of the carboxylate and pyridine groups. Photoluminescence spectroscopy is another crucial tool for characterizing complexes with emissive properties, as demonstrated with the europium(III) picolinate polymers. acs.org
Table 1: Hypothetical Spectroscopic Data for a Metal Complex of this compound
| Technique | Hypothetical Key Observation | Implication |
| FT-IR | Shift in C=O stretch of the ester | Coordination of the carboxylate group to the metal center. |
| Shift in pyridine ring vibrations | Involvement of the pyridine nitrogen in coordination. | |
| ¹H NMR | Broadening of signals near the amino and pyridine groups | Paramagnetic effect of the metal ion, confirming complexation. |
| UV-Vis | Appearance of new absorption bands | Ligand-to-metal or metal-to-ligand charge transfer transitions. |
| Photoluminescence | Emission spectrum upon excitation | Potential for use in sensing or as an emissive material. |
This table is illustrative and not based on experimental data for the specified compound.
There is no specific information on the catalytic activity of metal complexes derived from this compound. However, the broader class of aminopyridine and amino acid metal complexes has been investigated for various catalytic applications. bldpharm.comrsc.org For example, metal complexes with amino acid-based ligands have shown activity in oxidation reactions, such as the epoxidation of alkenes. rsc.org The catalytic performance is often dependent on the choice of the metal center and the coordination environment provided by the ligand. rsc.org
Metal-Organic Frameworks (MOFs) constructed from picolinate-type linkers are of interest for catalysis due to their high surface area and tunable pore environments. While no catalytic data exists for MOFs based on the title compound, research on other MOFs demonstrates their potential in various reactions, including polymerization and oxidation. fluorochem.co.uk
Precursor for Advanced Polymeric Materials
The structure of this compound, containing both an amino group and an ester group, suggests its potential use as a monomer in the synthesis of polyamides, polyesters, or poly(ester amides).
The amino group of this compound could react with a dicarboxylic acid or its derivative to form a polyamide. google.com Alternatively, the ester group could undergo transesterification with a diol to form a polyester. A more direct route would be the self-condensation of the corresponding amino acid (3-amino-6-cyclopropylpicolinic acid) to form a polyamide. The presence of both functionalities also allows for the potential synthesis of poly(ester amides), a class of polymers known for their tailored degradation rates and mechanical properties. The cyclopropyl (B3062369) and pyridine moieties would be incorporated as pendant groups along the polymer backbone, influencing the final properties of the material.
The properties of any hypothetical polymers derived from this compound would be highly dependent on the polymer structure and molecular weight. The rigid pyridine ring in the polymer backbone would likely increase the glass transition temperature and enhance the thermal stability of the material compared to purely aliphatic polymers. The cyclopropyl group, being a bulky and rigid substituent, would also be expected to influence chain packing and mechanical properties.
The potential for self-assembly would be an interesting area of investigation. The presence of the nitrogen atom in the pyridine ring could allow for secondary interactions, such as hydrogen bonding or metal coordination, which could drive the self-assembly of the polymer chains into ordered nanostructures.
Table 2: Hypothetical Polymer Properties
| Polymer Type | Potential Monomers | Expected Key Property | Potential Application |
| Polyamide | This compound + Diacid | High thermal stability | High-performance engineering plastic |
| Polyester | This compound + Diol | Tunable degradability | Biomedical material |
| Poly(ester amide) | 3-amino-6-cyclopropylpicolinic acid | Biocompatibility and controlled degradation | Tissue engineering scaffolds |
This table is illustrative and not based on experimental data for the specified compound.
Application in Supramolecular Chemistry and Host-Guest Interactions
The structural features of this compound, specifically the aminopyridine core, suggest a potential for its use in the field of supramolecular chemistry. Pyridine and its derivatives are well-established components in the design of molecules capable of forming larger, organized structures through non-covalent interactions.
Design of Molecular Receptors
The nitrogen atom of the pyridine ring and the amino group in this compound can act as hydrogen bond acceptors and donors, respectively. This dual functionality is a key characteristic for the design of molecular receptors that can selectively bind to guest molecules. nih.govacs.org In theory, this picolinate derivative could be incorporated into larger macrocyclic or cleft-like structures. These synthetic receptors could potentially recognize and bind small organic molecules, ions, or biomolecules through a combination of hydrogen bonding and other non-covalent forces. nih.gov The cyclopropyl group could also play a role in defining the shape and size of a binding cavity, potentially leading to selectivity for specific guests. wikipedia.org While no specific molecular receptors based on this compound have been reported, the fundamental principles of host-guest chemistry support its potential in this area. wikipedia.org
Studies of Non-Covalent Interactions (e.g., hydrogen bonding, π-stacking)
The crystal structure of a molecule dictates its bulk properties and is governed by a variety of non-covalent interactions. For this compound, several such interactions would be anticipated to play a significant role in its solid-state assembly.
Hydrogen Bonding: The amino group provides a hydrogen bond donor, while the pyridine nitrogen and the carbonyl oxygen of the ester group act as hydrogen bond acceptors. This arrangement could lead to the formation of well-defined hydrogen-bonded networks, such as dimers or one-dimensional chains, which are commonly observed in the crystal structures of aminopyridines and related compounds. acs.orgmdpi.com
π-Stacking: The pyridine ring is an aromatic system capable of engaging in π-π stacking interactions. These interactions, where the electron clouds of adjacent aromatic rings overlap, are a significant force in the packing of aromatic molecules in crystals. The presence of the electron-donating amino group and the electron-withdrawing ester group could influence the electronic nature of the pyridine ring and thus the geometry and strength of these π-stacking interactions.
While a crystal structure analysis of this compound is not publicly available, studies on similar aminopyridine derivatives provide a strong basis for predicting these interactions. acs.orgmdpi.com The interplay of hydrogen bonding and π-stacking would be expected to create a complex and stable three-dimensional supramolecular architecture.
Utilization in Organic Synthesis as a Chiral Auxiliary or Building Block for Complex Molecules
The combination of a chiral center (potentially introduced or inherent in a derivative) and multiple functional groups makes picolinate structures valuable in asymmetric and convergent synthesis.
Asymmetric Synthesis Applications
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. While this compound itself is not chiral, it could potentially be resolved into its enantiomers if a chiral center were introduced, or it could serve as a precursor to a chiral ligand or auxiliary. For example, the amino group could be functionalized with a chiral moiety.
The field of asymmetric synthesis has seen the use of various chiral pyridine-based ligands in metal-catalyzed reactions to induce enantioselectivity. nih.gov Although no specific use of this compound as a chiral auxiliary has been documented, its structural motifs are present in more complex chiral ligands and catalysts used in asymmetric transformations. nih.govnih.gov The development of chiral variants of this picolinate could open avenues for its application in stereoselective synthesis. wikipedia.orgpharmtech.com
Convergent Synthesis of Natural Products or Complex Scaffolds
Convergent synthesis is a strategy that involves the independent synthesis of fragments of a complex molecule, which are then coupled together in the later stages. Functionalized heterocyclic compounds like this compound are valuable building blocks in such strategies. rsc.orgfrontiersin.org
The distinct functional groups on the pyridine ring—the amino group, the ester, and the cyclopropyl substituent—offer multiple points for modification and coupling reactions. For instance, the amino group can be acylated or used in cross-coupling reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid for amide bond formation or other transformations. The pyridine ring itself can be subjected to various C-H functionalization reactions. rsc.org
While there are no published total syntheses of natural products that explicitly use this compound, the general utility of substituted pyridines as key fragments in the synthesis of complex bioactive molecules is well-established. nih.govresearchgate.net The unique substitution pattern of this compound makes it a potentially useful, though currently unexploited, building block for the convergent synthesis of novel and structurally complex targets.
Analytical Method Development for Picolinate Derivatives
Chromatographic Separation Techniques
Chromatographic techniques are paramount in the analysis of pharmaceutical compounds and their intermediates, offering high-resolution separation of complex mixtures. For picolinate (B1231196) derivatives such as Ethyl 3-amino-6-cyclopropylpicolinate, various chromatographic methods can be developed and validated to ensure accurate and reliable results.
High-Performance Liquid Chromatography (HPLC) Method Development and Validation
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry in the pharmaceutical industry. onyxipca.comnih.gov The development of a robust HPLC method for this compound would involve a systematic optimization of several parameters to achieve the desired separation and quantification.
A reversed-phase HPLC method is a common starting point for the analysis of moderately polar compounds like picolinate derivatives. The selection of a suitable stationary phase, such as a C18 or C8 column, is a critical first step. researchgate.netnih.gov The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727), would be optimized to achieve adequate retention and resolution of the analyte from any impurities. researchgate.netnih.gov The pH of the aqueous phase can also be adjusted to control the ionization state of the amino group on the picolinate ring, thereby influencing its retention characteristics. onyxipca.com
Method validation, in accordance with ICH guidelines, would be essential to demonstrate that the analytical method is suitable for its intended purpose. This would involve assessing parameters such as linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ). researchgate.netnih.gov
Table 1: Illustrative HPLC Method Parameters for Picolinate Derivatives
| Parameter | Typical Conditions for Picolinate Analysis |
| Column | Reversed-phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.netnih.gov |
| Mobile Phase | Acetonitrile:Water or Acetonitrile:Buffer (e.g., 40:60 v/v) researchgate.netnih.gov |
| Flow Rate | 0.5 - 1.0 mL/min researchgate.net |
| Detection | UV at a specific wavelength (e.g., 264 nm for chromium picolinate) researchgate.netnih.gov |
| Temperature | Ambient |
This table presents typical starting conditions for HPLC method development for picolinate derivatives, which would require optimization for this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself may have limited volatility due to its polar nature, GC analysis can be employed following a derivatization step. nih.gov Derivatization converts the polar analyte into a more volatile and thermally stable derivative suitable for GC analysis. nih.gov For a compound containing a primary amine, derivatization could be achieved through acylation or silylation.
The choice of a suitable capillary column, such as one with a non-polar or medium-polarity stationary phase, would be crucial for achieving good separation. The oven temperature program would be optimized to ensure efficient separation of the derivatized analyte from other components. Detection is commonly performed using a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for enhanced sensitivity and structural confirmation. nih.gov
Chiral Chromatography for Enantiomeric Purity Assessment
The separation of enantiomers is of paramount importance in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. libretexts.org Since this compound may exist as enantiomers if the cyclopropyl (B3062369) group introduces a chiral center, the development of a chiral chromatographic method would be necessary to assess its enantiomeric purity.
Direct chiral separations can be achieved using a chiral stationary phase (CSP) in either HPLC or GC. libretexts.orgwikipedia.org These CSPs are designed to interact differently with each enantiomer, leading to their separation. wikipedia.org Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or Pirkle-type phases. wikipedia.orggcms.cz The selection of the appropriate CSP and mobile phase is often empirical and requires screening of various column and solvent combinations. wikipedia.org Indirect methods, which involve derivatizing the enantiomers with a chiral derivatizing agent to form diastereomers that can be separated on a standard achiral column, are also a viable option. libretexts.org
Spectrophotometric Quantification Methods
Spectrophotometric methods offer a rapid and cost-effective means of quantifying compounds and are widely used in pharmaceutical analysis.
UV-Vis Spectrophotometry for Concentration Determination
UV-Vis spectrophotometry is a simple and robust technique for determining the concentration of chromophoric compounds in solution. sapub.org this compound, containing a substituted pyridine (B92270) ring, is expected to absorb UV radiation.
To develop a quantitative method, the first step is to determine the wavelength of maximum absorbance (λmax) of the compound in a suitable solvent. mu-varna.bg A calibration curve is then constructed by measuring the absorbance of a series of standard solutions of known concentrations at the determined λmax. sphinxsai.com According to the Beer-Lambert law, the absorbance is directly proportional to the concentration of the analyte. This calibration curve can then be used to determine the concentration of the compound in unknown samples. sapub.org The method should be validated for linearity, accuracy, and precision. sphinxsai.com
Fluorescence Spectroscopy for Detection
Fluorescence spectroscopy is a highly sensitive detection method that can be employed for compounds that exhibit fluorescence. researchgate.net If this compound or a suitable derivative is fluorescent, this technique can offer significantly lower detection limits compared to UV-Vis absorption spectroscopy.
The development of a fluorescence-based method involves determining the optimal excitation and emission wavelengths. A calibration curve is then generated by plotting the fluorescence intensity versus the concentration of the analyte. It is important to be aware of potential quenching effects, where other substances in the sample matrix can decrease the fluorescence intensity, leading to inaccurate quantification. researchgate.net
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures and the definitive identification of individual components. nih.govresearchgate.net For picolinate derivatives like this compound, techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are paramount for both qualitative and quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy, particularly when coupled with chromatographic separation, provides unparalleled detail for structural confirmation.
GC-MS and LC-MS for Identification and Quantification
The choice between GC-MS and LC-MS for the analysis of picolinate derivatives is primarily dictated by the volatility and thermal stability of the analyte.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. bldpharm.com For this compound, with a molecular weight of 206.24 g/mol , GC-MS analysis is feasible. chemscene.com The separation is typically achieved on a capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, which separates compounds based on their boiling points and interactions with the stationary phase.
Upon entering the mass spectrometer, the molecules are ionized, most commonly by electron ionization (EI). The resulting mass spectrum will show a molecular ion peak (M+) and a series of fragment ions. The fragmentation pattern is a chemical fingerprint that aids in structural elucidation. For this compound, key fragmentation pathways would likely involve:
Loss of the ethyl group (-CH₂CH₃): Resulting in a fragment ion at m/z 177.
Loss of the ethoxy group (-OCH₂CH₃): Leading to a fragment at m/z 161.
Cleavage of the cyclopropyl ring: Generating characteristic fragment ions.
Rearrangements and cleavages of the pyridine ring structure.
A hypothetical GC-MS data table for the analysis of this compound is presented below.
| Parameter | Value |
| Column | 5% Phenyl-methylpolysiloxane (30 m x 0.25 mm, 0.25 µm) |
| Inlet Temperature | 250 °C |
| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium at 1 mL/min |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Expected Retention Time | ~12.5 min |
| Expected Major Fragment Ions (m/z) | 206 (M+), 177, 161, 133, 105 |
| This table is a representative example based on the analysis of similar aromatic and picolinate compounds and is intended for illustrative purposes. |
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS is particularly advantageous for compounds that are less volatile, thermally labile, or require derivatization for GC analysis. bldpharm.com For this compound, reversed-phase HPLC using a C18 column is a common approach. The mobile phase typically consists of a mixture of water and an organic solvent like acetonitrile or methanol, often with additives such as formic acid or ammonium (B1175870) acetate (B1210297) to improve peak shape and ionization efficiency.
Electrospray ionization (ESI) is a soft ionization technique frequently used in LC-MS that typically produces a prominent protonated molecule [M+H]⁺, in this case at m/z 207. Tandem mass spectrometry (MS/MS) can be employed for further structural confirmation by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate product ions.
A representative LC-MS method for this compound is outlined in the following table.
| Parameter | Value |
| Column | C18 (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10% B to 90% B over 15 minutes |
| Flow Rate | 0.8 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Expected Retention Time | ~8.2 min |
| Expected Parent Ion (m/z) | 207 [M+H]⁺ |
| Expected MS/MS Product Ions (m/z) | 179, 161, 133 |
| This table is a representative example based on the analysis of similar aromatic and picolinate compounds and is intended for illustrative purposes. |
NMR-based Structural Elucidation in Mixtures
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. While NMR is traditionally performed on pure samples, its coupling with HPLC (LC-NMR) allows for the analysis of individual components within a mixture without the need for prior isolation.
For this compound, both ¹H and ¹³C NMR spectroscopy provide critical structural information.
¹H NMR Spectroscopy
The ¹H NMR spectrum would exhibit characteristic signals for each proton in the molecule. The chemical shifts are influenced by the electronic environment of the protons. For instance:
Aromatic Protons: The two protons on the pyridine ring would appear as doublets in the aromatic region (typically δ 6.5-8.5 ppm).
Ethyl Ester Protons: A quartet for the -OCH₂- group and a triplet for the -CH₃ group would be observed in the upfield region.
Amino Protons: A broad singlet for the -NH₂ group.
Cyclopropyl Protons: A complex multiplet for the protons of the cyclopropyl ring.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom will produce a distinct signal. The chemical shifts would be characteristic of the functional groups present:
Carbonyl Carbon: The ester carbonyl carbon would appear significantly downfield (typically δ 165-175 ppm).
Aromatic Carbons: The carbons of the pyridine ring would resonate in the aromatic region (typically δ 110-160 ppm).
Ethyl Ester Carbons: Signals for the -OCH₂- and -CH₃ carbons.
Cyclopropyl Carbons: Signals in the highly shielded upfield region.
A hypothetical table of expected NMR chemical shifts for this compound is provided below.
| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) |
| Pyridine-H4 | ~7.0 (d) | ~118 |
| Pyridine-H5 | ~7.8 (d) | ~138 |
| Amino (-NH₂) | ~5.0 (br s) | - |
| Ethyl (-OCH₂CH₃) | ~4.3 (q) | ~61 |
| Ethyl (-OCH₂CH₃) | ~1.3 (t) | ~14 |
| Cyclopropyl-CH | ~2.0 (m) | ~15 |
| Cyclopropyl-CH₂ | ~0.9 (m) | ~9 |
| Pyridine-C2 | - | ~165 |
| Pyridine-C3 | - | ~145 |
| Pyridine-C6 | - | ~158 |
| Carbonyl (C=O) | - | ~168 |
| This table presents predicted chemical shifts based on the analysis of structurally related picolinate and pyridine derivatives and is for illustrative purposes. Actual values may vary depending on the solvent and experimental conditions. |
By combining the separation power of chromatography with the detailed structural information from mass spectrometry and NMR, a comprehensive and unambiguous analytical characterization of this compound can be achieved.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Ethyl 3-amino-6-cyclopropylpicolinate, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically begins with picolinic acid derivatives, where cyclopropylation is achieved via cyclopropanation agents (e.g., diazomethane) under catalytic conditions. Substitution reactions at the 3-position introduce the amino group using nucleophilic reagents like ammonia or amines. Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclopropylation) and solvent polarity (e.g., DMF for amino group introduction). Contradictions in reported yields (e.g., 45% vs. 70%) may arise from variations in catalyst loading or purification methods .
Q. How is this compound characterized structurally, and what analytical techniques are most reliable?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the cyclopropyl ring (δ 0.5–1.5 ppm for protons) and ester group (δ 4.2–4.4 ppm for ethyl CH₂). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₁H₁₄N₂O₂, MW 206.24 g/mol). Discrepancies in spectral data should be resolved via cross-validation with X-ray crystallography or computational modeling (DFT) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer : The amino and cyclopropyl groups make it a versatile intermediate for drug discovery. For example, it serves as a precursor for kinase inhibitors, where the cyclopropyl ring enhances metabolic stability. Researchers should assess bioactivity using in vitro assays (e.g., IC₅₀ measurements) and correlate results with structural analogs to identify structure-activity relationships (SAR) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side products during cyclopropylation?
- Methodological Answer : Side products (e.g., over-alkylated derivatives) are common due to the reactivity of cyclopropanating agents. Design of Experiments (DoE) approaches, such as factorial designs, can optimize variables like catalyst type (e.g., Rh₂(OAc)₄ vs. Cu catalysts), reaction time, and stoichiometry. Contradictory findings in literature (e.g., solvent effects on regioselectivity) warrant kinetic studies via in situ FTIR monitoring .
Q. What computational strategies are effective in predicting the compound’s reactivity in novel reaction pathways?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states for cyclopropylation and amino group substitution. Molecular dynamics simulations predict solvent effects on reaction barriers. Researchers should validate computational results with experimental kinetic data and address discrepancies through sensitivity analysis .
Q. How do steric and electronic effects of the cyclopropyl group influence biological activity in target proteins?
- Methodological Answer : Molecular docking studies (e.g., AutoDock Vina) compare binding affinities of cyclopropyl-containing analogs versus non-cyclopropyl derivatives. Free energy perturbation (FEP) calculations quantify contributions of steric vs. electronic effects. Contradictions in activity data (e.g., IC₅₀ variations across cell lines) require orthogonal assays (e.g., SPR for binding kinetics) .
Q. What statistical methods are recommended for resolving contradictions in bioassay data across studies?
- Methodological Answer : Meta-analysis using random-effects models accounts for inter-study variability. Outlier detection (e.g., Grubbs’ test) identifies anomalous data points. For in vitro-in vivo discrepancies, hierarchical Bayesian models integrate pharmacokinetic parameters (e.g., logP, clearance) to refine predictions .
Experimental Design Frameworks
Q. How can the PICOT framework be adapted to structure preclinical studies on this compound?
- Methodological Answer :
- Population : Specific enzyme or cell line (e.g., cancer cell lines with kinase overexpression).
- Intervention : Dose-response testing of this compound derivatives.
- Comparison : Positive controls (e.g., FDA-approved kinase inhibitors).
- Outcome : IC₅₀ values or apoptosis induction rates.
- Time : Exposure duration (e.g., 24–72 hours).
This framework ensures alignment with systematic review standards and reduces bias in data interpretation .
Data Presentation Guidelines
- Tables : Include yield optimization results (e.g., Table: Effect of Catalyst Loading on Cyclopropylation Efficiency).
- Figures : Use Arrhenius plots for temperature-dependent reaction kinetics or heatmaps for SAR analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
